REACTION_CXSMILES
|
[CH3:1][O:2][N:3]=[C:4]([CH3:15])[CH2:5][C:6]1[C:11]([Cl:12])=[CH:10][C:9]([Cl:13])=[CH:8][C:7]=1[Cl:14].Cl.O.[OH-].[Na+]>CO>[CH3:1][O:2][NH:3][CH:4]([CH3:15])[CH2:5][C:6]1[C:7]([Cl:14])=[CH:8][C:9]([Cl:13])=[CH:10][C:11]=1[Cl:12] |f:3.4|
|
Name
|
1-(2,4,6-trichloro-phenyl)-propan-2-one O-methyl-oxime
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CON=C(CC1=C(C=C(C=C1Cl)Cl)Cl)C
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
126 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
56.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mass was stirred for another 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A colourless suspension was obtained
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 15° C.
|
Type
|
CUSTOM
|
Details
|
was dosed in during 60 min
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
maintaining internal temperature at 15° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then added
|
Type
|
CUSTOM
|
Details
|
during 30 min
|
Duration
|
30 min
|
Type
|
DISTILLATION
|
Details
|
at the same time solvent was distilled
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
TEMPERATURE
|
Details
|
the temperature maintained at 85-90° C. for another 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
no longer produced
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled to 20-25° C
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with tert-butyl methyl ether (125 ml)
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
The (lower) aqueous phase was split of
|
Type
|
WASH
|
Details
|
The (upper) organic phase was washed with water (2×100 g)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CONC(CC1=C(C=C(C=C1Cl)Cl)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.9 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |